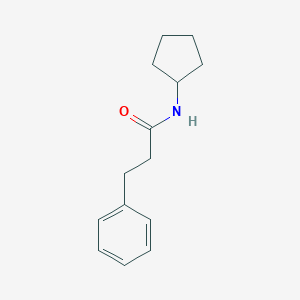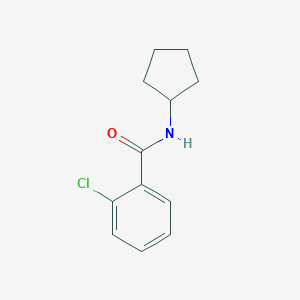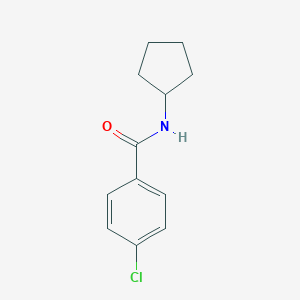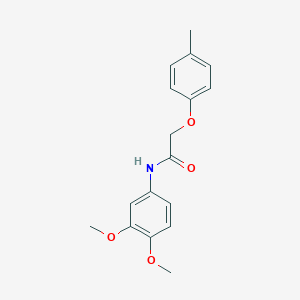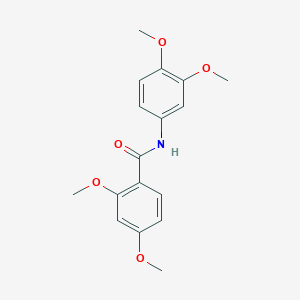
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione, also known as MPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPD is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's mechanism of action is not fully understood, but it is believed to be related to its interaction with the GABA-A receptor. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been shown to enhance the binding of GABA to the GABA-A receptor, which leads to an increase in the inhibitory neurotransmitter's activity. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's interaction with the GABA-A receptor may contribute to its anticonvulsant, antinociceptive, and anxiolytic effects.
Biochemical and Physiological Effects:
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's biochemical and physiological effects have been studied in animal models. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has also been shown to reduce pain sensitivity in animal models of nociception. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's anxiolytic effects have been demonstrated in animal models of anxiety. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's effects on neurotransmitter systems, such as GABA and glutamate, have also been studied.
実験室実験の利点と制限
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's advantages for lab experiments include its high potency, selectivity, and low toxicity. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's limitations for lab experiments include its limited solubility in water and its instability in solution. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's stability can be improved by storing it in a dry, cool place.
将来の方向性
For 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione research include further studies on its mechanism of action, the development of new synthetic methods, and the evaluation of its potential as a therapeutic agent for neurological disorders. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's potential applications in other fields, such as materials science and organic synthesis, should also be explored. The use of 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione in combination with other drugs or therapies should also be investigated to determine its potential synergistic effects.
合成法
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione can be synthesized using different methods, including the Mannich reaction, the Friedel-Crafts reaction, and the Suzuki coupling reaction. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone to form an imine, which is then reduced to the corresponding amine. The Friedel-Crafts reaction involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The most common method used for the synthesis of 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione is the Mannich reaction.
科学的研究の応用
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects in animal models. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has also been studied for its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been shown to have a high affinity for the GABA-A receptor, which is a target for many drugs used to treat neurological disorders.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
1-amino-4-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)13-6-11(16)14(12)7-10(13)15/h2-5H,6-7,12H2,1H3 |
InChIキー |
KKCFGJZXFXZMDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)N |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




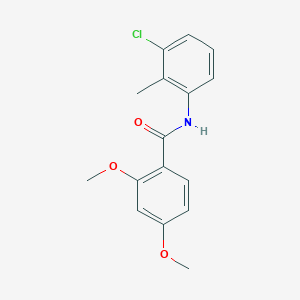
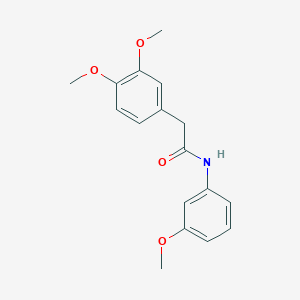

![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
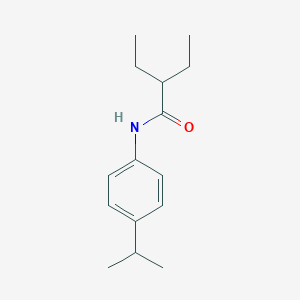
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)

